molecular formula C16H18N4O B6457370 2-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide CAS No. 2548979-29-7

2-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide

Cat. No.: B6457370
CAS No.: 2548979-29-7
M. Wt: 282.34 g/mol
InChI Key: NPFOUTPMXJNEQZ-UHFFFAOYSA-N
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Description

2-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The general synthetic route involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Chemical Reactions Analysis

2-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine derivative.

Scientific Research Applications

2-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar compounds to 2-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide include other pyrimidine derivatives such as imatinib, dasatinib, and nilotinib. These compounds also exhibit a range of biological activities and are used in the treatment of diseases like leukemia . What sets this compound apart is its unique structural features, which may confer distinct pharmacological properties and applications.

Properties

IUPAC Name

2-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-9-10(2)18-16(11-7-8-11)20-15(9)19-13-6-4-3-5-12(13)14(17)21/h3-6,11H,7-8H2,1-2H3,(H2,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFOUTPMXJNEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1NC2=CC=CC=C2C(=O)N)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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